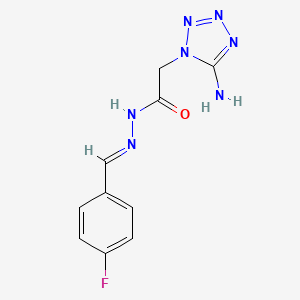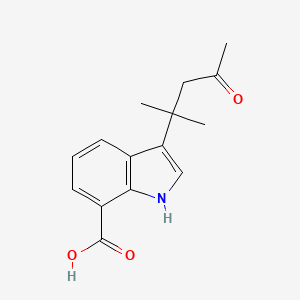![molecular formula C17H24N2O2S B5549855 5-methyl-1-(4-methylphenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5549855.png)
5-methyl-1-(4-methylphenyl)-4-[(propylthio)acetyl]-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of piperazine derivatives, which "5-methyl-1-(4-methylphenyl)-4-[(propylthio)acetyl]-2-piperazinone" is a part of, often involves Dieckmann cyclization as a key step. This method is utilized for forming piperazine-2,5-diones by cyclizing substructures adjacent to nitrogen onto the carbonyl group of a phenyl carbamate unit at the chain's other end, with R and R' being alkyl groups. The starting materials for such syntheses are typically assembled through acylation and oxidation processes starting from β-(alkylamino)alcohol or related compounds (Aboussafy & Clive, 2012).
Molecular Structure Analysis
Structural characterization of piperazine derivatives like "this compound" involves comprehensive analytical techniques such as IR, NMR, and mass spectrometry, which help in elucidating their molecular frameworks. A derivative's structure can be confirmed through these methods, as demonstrated by Zhang et al. (2007), who synthesized a new derivative of 2,5-piperazinedione and characterized its structure using elemental analysis, IR, 1H NMR, and single crystal X-ray diffraction method (Zhang, Wen, Tang, & Li, 2007).
Chemical Reactions and Properties
Piperazine derivatives undergo a variety of chemical reactions, depending on the functional groups attached to the piperazine core. For example, compounds synthesized from piperazine with specific substituents have been tested for their antimicrobial activities, indicating the broad chemical reactivity and potential application of these molecules in developing new therapeutics (Narendra Sharath Chandra et al., 2006).
Physical Properties Analysis
The physical properties of "this compound" and related compounds, such as solubility, melting point, and crystalline structure, can be inferred from studies on similar piperazine derivatives. The physical characteristics often depend on the molecule's specific substituents and overall structure, impacting its behavior in different environments and its application potential.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and interaction with biological targets, are crucial for understanding the compound's potential applications. Piperazine derivatives exhibit a range of activities, including antibacterial and antifungal properties, as well as interactions with central nervous system receptors, which are influenced by their chemical structure and substituents (Rajkumar, Kamaraj, & Krishnasamy, 2014).
科学的研究の応用
Synthesis Techniques and Chemical Properties
Research in synthetic chemistry has led to the development of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety. These compounds were synthesized using a simple and efficient method, which might be applicable for creating derivatives of "5-methyl-1-(4-methylphenyl)-4-[(propylthio)acetyl]-2-piperazinone" for various applications (Bhat et al., 2018).
Potential Therapeutic Applications
- Antibacterial and Biofilm Inhibitors : A study on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker showed potent antibacterial efficacy and biofilm inhibition activities, suggesting similar potential for "this compound" derivatives (Mekky & Sanad, 2020).
- Antimicrobial Activities : Some new 1,2,4-Triazole derivatives exhibited antimicrobial activities, indicating that structurally related compounds like "this compound" could also have similar properties (Bektaş et al., 2010).
Chemical Characterization and Biological Evaluation
The Dieckmann cyclization route was explored for synthesizing piperazine-2,5-diones, showcasing advanced synthetic methods that could be relevant for structurally related compounds (Aboussafy & Clive, 2012). Additionally, thiazole-piperazines as acetylcholinesterase inhibitors were studied, underscoring the potential of piperazine derivatives in developing treatments for diseases like Alzheimer's (Yurttaş et al., 2013).
特性
IUPAC Name |
5-methyl-1-(4-methylphenyl)-4-(2-propylsulfanylacetyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c1-4-9-22-12-17(21)18-11-16(20)19(10-14(18)3)15-7-5-13(2)6-8-15/h5-8,14H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYRSQZQUGJEBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCC(=O)N1CC(=O)N(CC1C)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5549775.png)
![2-(4-fluorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5549787.png)

![4,6-dimethyl-3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5549792.png)
![3-methyl-6-[4-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5549805.png)
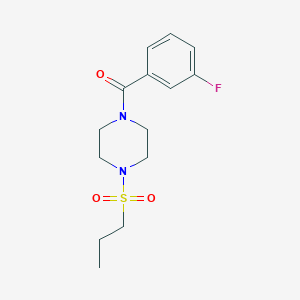
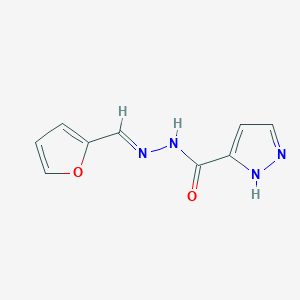
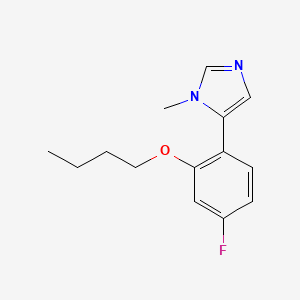
![(3R*,4R*)-1-[3-(3-chloroisoxazol-5-yl)propanoyl]-3,4-dimethylpyrrolidin-3-ol](/img/structure/B5549830.png)

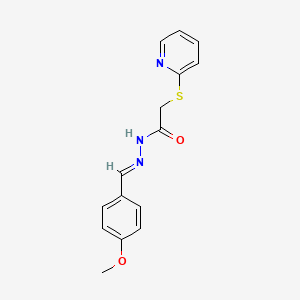
![N-[3-(1,3-benzothiazol-2-yl)propyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5549862.png)
